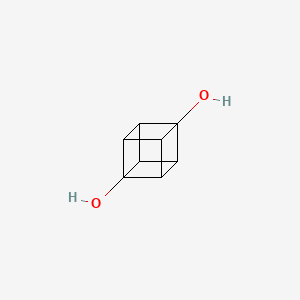
1,4-Cubanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cubanediol is a chemical compound with the molecular formula C₈H₁₀O₂ It is a derivative of cubane, a hydrocarbon with a cubic structure The compound features hydroxyl groups attached to the 1 and 4 positions of the cubane ring, making it a diol
準備方法
Synthetic Routes and Reaction Conditions
1,4-Cubanediol can be synthesized through several methods. One common approach involves the hydroxylation of cubane derivatives. For instance, cubane can be subjected to a series of reactions, including halogenation and subsequent substitution with hydroxyl groups. Another method involves the use of metal-catalyzed reactions to introduce hydroxyl groups at specific positions on the cubane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific reagents to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective for commercial applications.
化学反応の分析
Types of Reactions
1,4-Cubanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of functionalized cubane derivatives.
科学的研究の応用
1,4-Cubanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 1,4-Cubanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cubane core provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
1,4-Cyclohexanediol: A cyclic diol with a six-membered ring structure.
1,4-Benzenediol: An aromatic diol with hydroxyl groups attached to a benzene ring.
Uniqueness of 1,4-Cubanediol
This compound is unique due to its cubane core, which imparts distinct chemical and physical properties. Unlike linear or cyclic diols, the cubic structure of cubane provides rigidity and stability, making this compound a valuable compound for specialized applications in research and industry.
特性
分子式 |
C8H8O2 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
cubane-1,4-diol |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |
InChIキー |
JAIUWYQLAJOXPR-UHFFFAOYSA-N |
正規SMILES |
C12C3C4C1(C5C2C3(C45)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



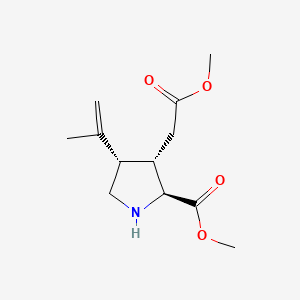
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)

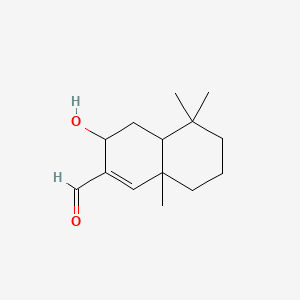

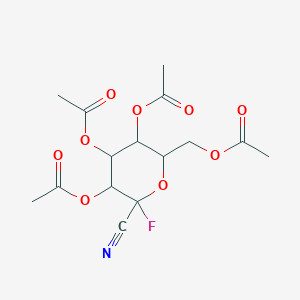
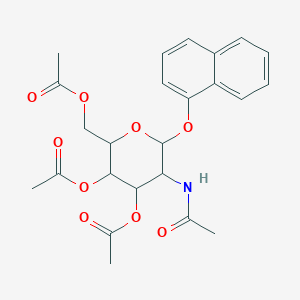
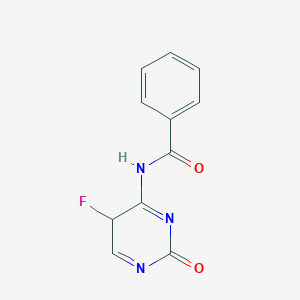

![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
